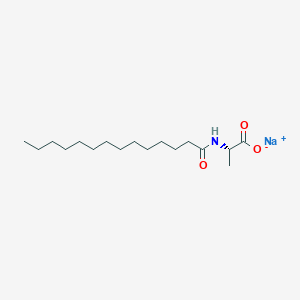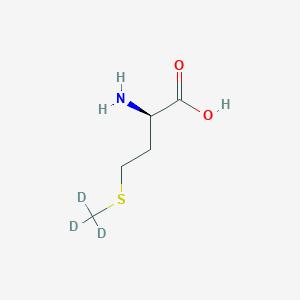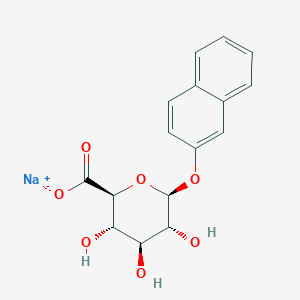
N2-Methylpyridine-2,4-diamine hydrochloride
Vue d'ensemble
Description
“N2-Methylpyridine-2,4-diamine hydrochloride”, also known as MPD, is a heterocyclic organic compound with the molecular formula C7H11N3·HCl. It is a light-yellow to brown powder or crystals . It is a white crystalline solid, soluble in water, and has a strong odor.
Molecular Structure Analysis
The InChI code for “N2-Methylpyridine-2,4-diamine hydrochloride” is 1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N2-Methylpyridine-2,4-diamine hydrochloride” has a molecular weight of 159.62 . It is a solid at room temperature . It’s soluble in water.Applications De Recherche Scientifique
1. Environmental Impact and Toxicology
A significant area of application for compounds similar to N2-Methylpyridine-2,4-diamine hydrochloride is in the environmental sciences, particularly in understanding the toxicological effects of chemicals. Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) have shown its widespread use as a herbicide and its potential lethal effects on non-target organisms, highlighting the importance of assessing the environmental impact and toxicity of chemical compounds (Islam et al., 2017).
2. Neurochemistry and Neurotoxicity
The neurochemical effects and potential neurotoxicity of compounds are crucial areas of study, especially for those structurally related to known active substances. Research on 3,4-Methylenedioxymethamphetamine (MDMA) provides insights into the neurochemical and neurotoxic effects of ring-substituted phenylisopropylamines, which can be relevant for studying the neuroactive potential of compounds like N2-Methylpyridine-2,4-diamine hydrochloride (McKenna & Peroutka, 1990).
3. Biomonitoring for Occupational Exposure
The assessment of occupational exposure to chemicals is critical for ensuring workplace safety. Biomonitoring studies, such as those conducted for diisocyanates, provide methodologies and insights into measuring exposure levels and understanding the health effects, which can be adapted for monitoring exposure to compounds like N2-Methylpyridine-2,4-diamine hydrochloride (Scholten et al., 2020).
4. Role in Clinical Practice
Compounds with pharmacological activities, such as nitrous oxide (N2O), are studied for their role in clinical practice, including their use in anesthesia and potential therapeutic applications. Such studies can provide a framework for exploring the medical and therapeutic potential of N2-Methylpyridine-2,4-diamine hydrochloride in various clinical settings (Buhre et al., 2019).
5. Potential Treatment for Psychiatric Disorders
The investigation of receptor antagonists, such as 5-Hydroxytryptamine 2A receptor antagonists, in the treatment of psychiatric disorders provides insights into the therapeutic potential of compounds that interact with neurotransmitter systems. Such research can be relevant for compounds like N2-Methylpyridine-2,4-diamine hydrochloride if they exhibit activity on similar pathways (Mestre et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-N-methylpyridine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICJBZYANFHDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methylpyridine-2,4-diamine hydrochloride | |
CAS RN |
1429056-38-1 | |
| Record name | 2,4-Pyridinediamine, N2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429056-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



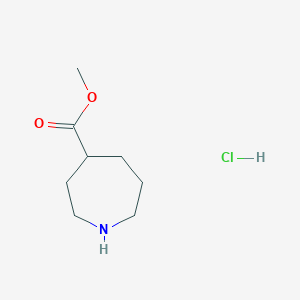

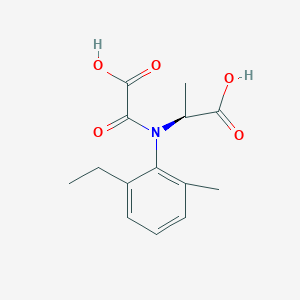
![N-(4-Chloro-phenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1429310.png)


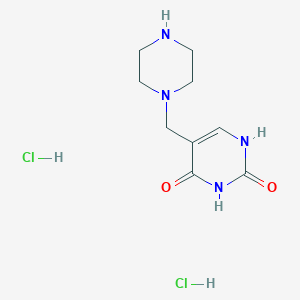
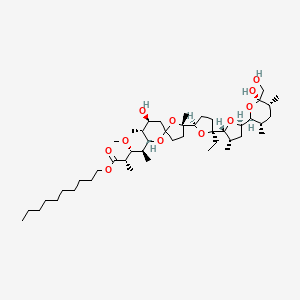

![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)

